REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[C:5]([CH3:19])([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](/[CH:14]=[CH:15]/[N+:16]([O-])=O)[CH:9]=1)[CH3:6])[CH3:2].Cl>C(O)C.[Pd].C>[CH2:1]([O:3][C:4](=[O:20])[C:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][CH2:15][NH2:16])[CH:9]=1)([CH3:19])[CH3:6])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(OC1=CC(=CC=C1)\C=C\[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Pd charcoal
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was subsequently filtered (Celite)
|
Type
|
WASH
|
Details
|
the filter cake was washed twice with ethanol and filtrate
|
Type
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CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned
|
Type
|
EXTRACTION
|
Details
|
extracted twice with MeCl2
|
Type
|
WASH
|
Details
|
the organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (SiO2, MeCl2/MeOH)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)OC1=CC(=CC=C1)CCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |